molecular formula C13H18Cl2N2O2S B4695201 1-(2,6-dichlorobenzyl)-4-(ethylsulfonyl)piperazine

1-(2,6-dichlorobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B4695201
M. Wt: 337.3 g/mol
InChI Key: XKVAKCMAGPFRQW-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound with the molecular formula C13H18Cl2N2O2S This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzyl group and an ethylsulfonyl group

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dichlorobenzyl chloride and piperazine.

    Reaction with Piperazine: 2,6-Dichlorobenzyl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Introduction of Ethylsulfonyl Group: The resulting 1-(2,6-dichlorobenzyl)piperazine is then reacted with ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group. This step is usually performed in an organic solvent such as dichloromethane.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position. Common reagents for these reactions include sodium azide or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-4-(ethylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzyl)piperazine: This compound lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    1-(2,6-Dichlorobenzyl)-4-(methylsulfonyl)piperazine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its reactivity and biological activity.

    1-(2,6-Dichlorobenzyl)-4-(propylsulfonyl)piperazine: This compound has a propylsulfonyl group, which may lead to differences in solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2S/c1-2-20(18,19)17-8-6-16(7-9-17)10-11-12(14)4-3-5-13(11)15/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVAKCMAGPFRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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